molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No. B184490
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 452365-99-0. It has a molecular weight of 282.18 . The IUPAC name for this compound is N-(3-bromophenyl)cyclohexanecarboxamide .


Molecular Structure Analysis

The InChI code for “N-(3-bromophenyl)cyclohexanecarboxamide” is 1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Field : Medical and Pharmaceutical Chemistry .
  • Application : The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
  • Method : The title compounds were prepared in three steps, starting from substituted anilines .
  • Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)cyclohexanecarboxamide

CAS RN

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (0.74 g, 6.97 mmol) was added to a mixture of 3-bromoaniline (1.0 g, 5.8 mmol), TEA (1.07 mL, 7.55 mmol) and DMAP (cat.) in THF with stirring at 0° C. over 10 min. Stirring was continued for another 30 min and quenched with saturated NaHCO3. The product was extracted with ethyl acetate. Combined organic layers were concentrated under reduced pressure to give a residue which was triturated with pentane to give N-(3-bromophenyl)cyclohexanecarboxamide as an off-white solid. Yield (1.3 g, 79%); 1H NMR (400 MHz, DMSO-d6) δ 9.96 (s, 1H), 7.97 (s, 1H), 7.49 (d, J=8.0 Hz, 1H), 7.26-7.18 (m, 2H), 2.33-2.26 (m, 1H), 1.76 (t, J=14.0 Hz, 4H), 1.65 (d, J=10.4 Hz, 1H), 1.43-1.34 (m, 2H), 1.30-1.12 (m, 3H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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